molecular formula C14H20N2O2 B1414812 2-Ethoxy-5-(piperidine-1-carbonyl)aniline CAS No. 1071395-78-2

2-Ethoxy-5-(piperidine-1-carbonyl)aniline

Cat. No. B1414812
CAS RN: 1071395-78-2
M. Wt: 248.32 g/mol
InChI Key: YYIPSYQWRNDAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-5-(piperidine-1-carbonyl)aniline (2-EPCA) is a derivative of aniline and is used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is a versatile compound with a wide range of applications in the laboratory. 2-EPCA has been studied extensively in the scientific community and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Electrocatalytic Methoxylation

  • The anodic methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups, has been explored using cyclic voltammetry and performed at various anodes. This process is relevant to understanding the electrochemical behavior of compounds like 2-Ethoxy-5-(piperidine-1-carbonyl)aniline (Golub & Becker, 2015).

Synthesis of N-Phenyl-Substituted Piperidines

  • Catalytic reduction of nitrobenzene in the presence of oxoaldehydes has been employed for synthesizing N-Phenyl-substituted pyrrolidines and piperidines. This includes methods extended to the synthesis of fused N-phenylazabicyclics (Bunce, Herron, Lewis, & Kotturi, 2003).

Carbonylation with Carbon Monoxide

Catalyzed Synthesis of Piperidine Derivatives

  • The synthesis of functionalized piperidine derivatives has been achieved using acidic ionic liquids as catalysts. This one-pot, pseudo five-component, diastereoselective synthesis is highly relevant for producing various piperidine-related compounds (Shaterian & Azizi, 2013).

Synthesis of Protected Glycosyl Donor

  • The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl group has been used for protecting hydroxyl groups in the synthesis of glycosyl donors, demonstrating the utility of ethoxy carbonyl groups in complex organic syntheses (Spjut, Qian, & Elofsson, 2010).

properties

IUPAC Name

(3-amino-4-ethoxyphenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-2-18-13-7-6-11(10-12(13)15)14(17)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIPSYQWRNDAMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-(piperidine-1-carbonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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